molecular formula C11H23Cl2N2O2P B14434808 Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide CAS No. 78220-03-8

Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide

Cat. No.: B14434808
CAS No.: 78220-03-8
M. Wt: 317.19 g/mol
InChI Key: FRWRKDLNJOVYHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-methyl-2-oxazolidinone. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various metabolites such as 4-ketocyclophosphamide and carboxyphosphamide, which are important for the compound’s pharmacological activity .

Scientific Research Applications

Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide involves its conversion to active metabolites that alkylate DNA. This leads to the formation of DNA cross-links and strand breakage, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Properties

78220-03-8

Molecular Formula

C11H23Cl2N2O2P

Molecular Weight

317.19 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-6-methyl-2-oxo-3-propyl-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C11H23Cl2N2O2P/c1-3-7-14-8-4-11(2)17-18(14,16)15(9-5-12)10-6-13/h11H,3-10H2,1-2H3

InChI Key

FRWRKDLNJOVYHD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(OP1(=O)N(CCCl)CCCl)C

Origin of Product

United States

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